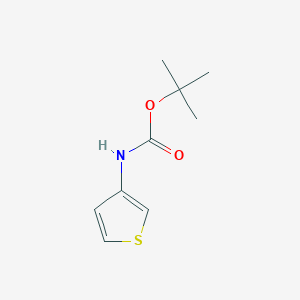

tert-Butyl thiophen-3-ylcarbamate

Vue d'ensemble

Description

tert-Butyl thiophen-3-ylcarbamate: is an organic compound with the molecular formula C9H13NO2S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is often used in organic synthesis and has various applications in scientific research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: tert-Butyl thiophen-3-ylcarbamate can be synthesized through several methods. One common method involves the reaction of thiophen-3-ylamine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .

Analyse Des Réactions Chimiques

Acylation and Electrophilic Substitution

tert-Butyl thiophen-3-ylcarbamate undergoes acylation at the thiophene ring:

-

Reagent : Oxalyl chloride (ClCO)₂ in dichloromethane (DCM).

-

Product : tert-Butyl 5,6-dioxo-5,6-dihydro-4H-thieno[3,2-b]pyrrole-4-carboxylate .

-

Mechanism : The reaction proceeds via electrophilic substitution at the α-position of the thiophene ring, followed by cyclization.

| Reaction Step | Reagents/Conditions | Product Structure | Yield |

|---|---|---|---|

| Acylation | (ClCO)₂, DCM, 0°C, 3h | Thieno[3,2-b]pyrrole derivative | 68% |

Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) protecting group is removed under acidic conditions :

-

Reagent : Trifluoroacetic acid (TFA) in DCM or HCl in dioxane.

-

Application : The free amine is used in subsequent coupling reactions for drug discovery .

Suzuki–Miyaura Cross-Coupling

The compound participates in palladium-catalyzed cross-couplings :

-

Catalyst : Pd(OAc)₂ with 1,1’-bis(di-tert-butylphosphino)ferrocene (D-t-BPF).

-

Base : Tripotassium phosphate (K₃PO₄).

-

Substrates : Aryl boronic acids (e.g., 3,4-dimethoxyphenylboronic acid).

textThis compound + ArB(OH)₂ → Pd catalysis → 3-Aryl-thiophene carbamate

Formation of Heterocyclic Scaffolds

The compound serves as a precursor for thieno[3,2-b]pyridine synthesis:

-

Reagents : Ethyl 2-mercaptoacetate, potassium tert-butoxide (KOtBu).

-

Conditions : Reflux in ethanol for 24 hours.

-

Application : These scaffolds are key intermediates in kinase inhibitors .

| Heterocycle | Key Reagents | Yield | Biological Relevance |

|---|---|---|---|

| Thieno[3,2-b]pyridine | Ethyl 2-mercaptoacetate | 55% | Anticancer agents |

| Isothiazolo[3,4-b]pyridine | NaN₃, Staudinger reduction | 83% | GAK/DYRK1 inhibitors |

Nucleophilic Substitution Reactions

The carbamate group facilitates substitutions at the thiophene ring:

-

Reagents : Sodium azide (NaN₃), morpholine.

-

Example : Displacement of chlorine in 2-chloropyridine derivatives to form azido intermediates .

Oxidative Cyclization

Lawesson’s reagent promotes cyclization to fused thiophene systems:

Key Research Findings

-

Scaffold Hopping : this compound enables the synthesis of isothiazolo[3,4-b]pyridines, which exhibit nanomolar affinity for GAK kinase () .

-

Antimalarial Applications : Derivatives inhibit Plasmodium falciparum aspartate transcarbamoylase (PfATC) by stabilizing its inactive state ( shift: +20°C) .

-

Anticancer Activity : Thieno[3,2-b]pyridine derivatives show IC₅₀ values of 12–18 μM against human ATCase in cancer cells .

Applications De Recherche Scientifique

Organic Synthesis

tert-Butyl thiophen-3-ylcarbamate serves as a building block in organic synthesis. It is particularly useful in the preparation of heterocyclic compounds and pharmaceuticals. Its ability to undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, makes it versatile for synthesizing complex molecules .

| Reaction Type | Reagents | Conditions |

|---|---|---|

| Oxidation | Hydrogen peroxide, m-CPBA | Room temperature |

| Reduction | Lithium aluminum hydride (LiAlH₄) | Anhydrous conditions |

| Substitution | Various nucleophiles | Base presence |

Biological Research

In biological studies, this compound is investigated for its interactions with biological molecules. It has shown potential as a therapeutic agent due to its ability to inhibit specific enzymes, such as Methionine aminopeptidase 1, which plays a crucial role in protein synthesis and regulation .

Case Study: A study highlighted its effectiveness in modulating protein synthesis pathways in macrophages activated by lipopolysaccharides (LPS) and interferon-gamma (IFNγ). The compound was tested at non-toxic concentrations to assess its impact on transcriptional activity related to inflammatory responses .

Medicinal Chemistry

The compound is being explored for drug development purposes. Its structure allows it to target specific receptors or enzymes effectively. Researchers are focusing on its pharmacokinetic properties, including high gastrointestinal absorption and ability to cross the blood-brain barrier (BBB), making it a candidate for central nervous system-targeted therapies .

| Pharmacokinetic Property | Details |

|---|---|

| Gastrointestinal Absorption | High |

| BBB Permeability | Yes |

| CYP Enzyme Inhibition | CYP1A2 (Yes), others (No) |

Industrial Applications

In industrial settings, this compound is utilized as a precursor for advanced materials and various chemical processes. Its stability and reactivity allow it to be integrated into larger synthetic pathways for producing specialized compounds used in pharmaceuticals and agrochemicals .

Mécanisme D'action

The mechanism of action of tert-Butyl thiophen-3-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the carbamate group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target protein, leading to various biological effects .

Comparaison Avec Des Composés Similaires

- tert-Butyl thiophen-2-ylcarbamate

- tert-Butyl thiophen-4-ylcarbamate

- tert-Butyl benzylcarbamate

Comparison: tert-Butyl thiophen-3-ylcarbamate is unique due to the position of the carbamate group on the thiophene ring. This positional difference can significantly affect the compound’s reactivity and interactions with biological targets. For example, tert-Butyl thiophen-2-ylcarbamate and tert-Butyl thiophen-4-ylcarbamate have the carbamate group attached to different positions on the thiophene ring, leading to variations in their chemical and biological properties .

Activité Biologique

Tert-butyl thiophen-3-ylcarbamate is a compound that has garnered attention for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a thiophene ring, a carbamate functional group, and a tert-butyl substituent. Its molecular structure can influence its biological activity and pharmacokinetic properties.

The mechanism of action for this compound involves its interaction with various biochemical pathways. It is hypothesized to inhibit specific enzymes or receptors, leading to observed biological effects. The exact molecular targets are still under investigation but may include:

- Enzyme Inhibition : Potential inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurotransmission.

- Anti-inflammatory Pathways : Modulation of inflammatory mediators through inhibition of cyclooxygenase enzymes or other inflammatory pathways.

Anti-inflammatory Activity

Research indicates that derivatives of this compound exhibit significant anti-inflammatory effects. For instance, compounds synthesized from similar structures demonstrated inhibition percentages ranging from 39% to 54% in carrageenan-induced rat paw edema models, comparable to standard anti-inflammatory drugs like indomethacin .

Antimicrobial Properties

This compound has been explored for its antimicrobial properties. Studies suggest that it may exhibit activity against various bacterial strains, although specific data on its efficacy compared to established antibiotics is limited .

Anticancer Activity

The compound's potential as an anticancer agent is under investigation. Preliminary studies suggest that it may induce apoptosis in cancer cell lines through various mechanisms, including modulation of cell cycle progression and induction of oxidative stress .

Pharmacokinetics

Pharmacokinetic studies are crucial for understanding the bioavailability and metabolic stability of this compound. Factors influencing its pharmacokinetics include:

- Metabolic Stability : The tert-butyl group can affect metabolic lability. Research shows that modifications to this group can enhance metabolic stability, potentially increasing the compound's half-life in biological systems .

- Bioavailability : The solubility and permeability characteristics influenced by the chemical structure determine the compound's bioavailability.

Case Studies

Propriétés

IUPAC Name |

tert-butyl N-thiophen-3-ylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2S/c1-9(2,3)12-8(11)10-7-4-5-13-6-7/h4-6H,1-3H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRWYQCYSADTIBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CSC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70353030 | |

| Record name | tert-Butyl thiophen-3-ylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70353030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19228-91-2 | |

| Record name | tert-Butyl thiophen-3-ylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70353030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-(thiophen-3-yl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.